![molecular formula C13H12OS B1326329 3-(Benzyloxy)benzenethiol CAS No. 431878-96-5](/img/structure/B1326329.png)
3-(Benzyloxy)benzenethiol
Overview
Description
3-(Benzyloxy)benzenethiol is a halogenated aromatic compound that is used in the synthesis of pharmaceutical drugs and medicines . It can be synthesized by reacting benzyl bromide with magnesium to form the Grignard reagent, which reacts with sulfur chloride to give 3-(Benzyloxy)benzenethiol .
Synthesis Analysis
The synthesis of 3-(Benzyloxy)benzenethiol involves an efficient and economical process . This compound is a key intermediate for the preparation of pharmaceutical drugs . The process involves the diazotization of substituted or unsubstituted compounds .Molecular Structure Analysis
The molecular formula of 3-(Benzyloxy)benzenethiol is C13H12OS . It has a molecular weight of 216.299 Da . The exact mass is 216.060883 Da .Chemical Reactions Analysis
3-(Benzyloxy)benzenethiol is a key intermediate for the preparation of pharmaceutical drugs . It is used in the synthesis of potent immune depressants . The compound is also used in the preparation of 2-amino-2-[2-[4-(3-benzyloxyphenylthio)-2-chlorophenyl]-ethyl]-1,3-propanediol hydrochloride, which is an effective immune suppressant .Physical And Chemical Properties Analysis
3-(Benzyloxy)benzenethiol has a density of 1.2±0.1 g/cm3 . Its boiling point is 352.6±17.0 °C at 760 mmHg . The compound has a flash point of 167.0±20.9 °C .Scientific Research Applications
I have conducted a search and found several applications of 3-(Benzyloxy)benzenethiol in various fields. Here’s a summary focusing on different applications:
Medical Research
- Therapeutic Agent: It has potential as a therapeutic agent for treating type 2 diabetes, obesity, and inflammatory diseases.
- Anticancer Activity : Derivatives of this compound have been evaluated for EGFR kinase inhibitory and antiproliferative activities against various human cancer cell lines .
Environmental Research
- Biotechnology : It may be involved in biotechnological applications related to environmental sustainability, such as biodegradation or biosensing technologies .
Industrial Research
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
3-(Benzyloxy)benzenethiol is a key intermediate in the synthesis of various pharmaceutical drugs . It is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .
Mode of Action
In the SM coupling reaction, 3-(Benzyloxy)benzenethiol interacts with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known that the compound plays a crucial role in the sm coupling reaction, which is a key process in the synthesis of various pharmaceutical drugs .
Result of Action
The primary result of the action of 3-(Benzyloxy)benzenethiol is the formation of new carbon–carbon bonds through the SM coupling reaction . This enables the synthesis of a wide range of complex organic compounds, including pharmaceutical drugs .
Action Environment
The efficacy and stability of 3-(Benzyloxy)benzenethiol can be influenced by various environmental factors. For instance, the SM coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the compound’s stability and reactivity can be affected by factors such as temperature, pH, and the presence of other chemical reagents.
properties
IUPAC Name |
3-phenylmethoxybenzenethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12OS/c15-13-8-4-7-12(9-13)14-10-11-5-2-1-3-6-11/h1-9,15H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDKMWKLTPCOOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC=C2)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647871 | |
Record name | 3-(Benzyloxy)benzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)benzenethiol | |
CAS RN |
431878-96-5 | |
Record name | 3-(Benzyloxy)benzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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